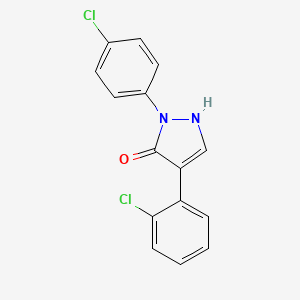
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound characterized by its unique structure, which includes two chlorophenyl groups attached to a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chlorophenyl hydrazine with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by cyclization to form the pyrazolone ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyrazolones or other derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and protein interactions. It has also shown potential as an inhibitor for certain enzymes.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It has shown promise as an anti-inflammatory and analgesic agent, and research is ongoing to explore its potential as a therapeutic drug.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in the development of new materials and technologies.
作用机制
The mechanism by which 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(2-Chlorophenyl)-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one
4-(2-Chlorophenyl)-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
4-(2-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness: 4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific substitution pattern on the pyrazolone ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and biological properties that make it suitable for various applications.
生物活性
The compound 4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one belongs to the pyrazole family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C15H11Cl2N2O. It has a molecular weight of approximately 300.16 g/mol. The structure includes two chlorophenyl groups attached to a pyrazolone core, which is crucial for its biological activity.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for various biological activities including:
- Anticancer Activity : Pyrazole compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxic effects against several cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
- Antimicrobial Properties : Some pyrazole derivatives exhibit antibacterial and antifungal activities. Research indicates that compounds with similar structures can effectively inhibit the growth of pathogenic fungi and bacteria .
- Anti-inflammatory Effects : Pyrazole-based compounds have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The compound showed significant inhibition of cell growth in A549 and MCF-7 cell lines with IC50 values reported at 0.39 µM and 0.46 µM respectively. This suggests a strong potential for development as an anticancer agent .
Antimicrobial Activity
In another investigation, pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Some compounds demonstrated potent activity, indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Mechanisms
Research has highlighted that certain pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines in models of inflammation, suggesting their utility in treating inflammatory diseases .
Data Tables
属性
IUPAC Name |
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXDMFPVCSZJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













